4-(2H-1,3-benzodioxol-5-yloxy)-5-bromopyrimidine
Overview
Description
4-(2H-1,3-benzodioxol-5-yloxy)-5-bromopyrimidine is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds. It is an important research chemical which has been studied for its potential applications in scientific research. In particular, its ability to interact with various enzymes and proteins has been explored in order to investigate its biochemical and physiological effects.
Scientific Research Applications
Antiviral Activity
Compounds synthesized from pyrimidine derivatives have shown promise in antiviral research. For example, derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been explored for their antiviral activities, particularly against retroviruses. These compounds have demonstrated marked inhibitory effects on retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antioxidant Activity
The synthesis and study of 4-hydroxyphenyl substituted thiopyrimidine derivatives have demonstrated significant antioxidant activities. These compounds have been evaluated in vitro for their free radical scavenging ability, showcasing their potential as antioxidants with stronger activity than some standard antioxidants (Akbas, Ekin, Ergan, & Karakuş, 2018).
Antimicrobial Activity
Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant antibacterial and antifungal activities, comparable to standard drugs like Streptomycin and Amphotericin-B, indicating their potential use in treating bacterial and fungal infections (Laxmi, Ravi, & Nath, 2019).
Antitumor Agents
A series of racemic 4-amino-6-aryl-8-(1,3-benzodioxol-5-yl)-8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines have been synthesized and evaluated for their ability to inhibit various human tumor cell lines. Certain compounds have presented remarkable activity against numerous cancer cell lines, highlighting the potential of these pyrimidine derivatives as antitumor agents (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).
Mechanism of Action
Target of Action
The primary target of 4-(2H-1,3-benzodioxol-5-yloxy)-5-bromopyrimidine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key player in several physiological and pathological processes.
Mode of Action
It is believed that the compound binds to the active site of the enzyme, potentially altering its activity .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)-5-bromopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-4-13-5-14-11(8)17-7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITOXBITJRHBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=NC=NC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.